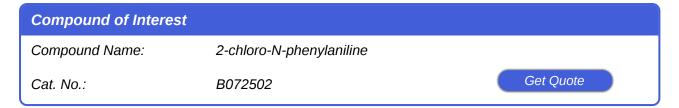


A Comprehensive Technical Guide to 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of **2-chloro-N-phenylaniline**, a significant chemical intermediate. It covers its chemical identity, synthesis protocols, and its role as a scaffold in various applications, particularly within the pharmaceutical and materials science sectors.

Physicochemical and Structural Data

2-chloro-N-phenylaniline, also known as 2-Chlorodiphenylamine, is an aromatic amine. Its structure features a phenyl group and a 2-chlorophenyl group bonded to a central nitrogen atom. This substitution pattern is crucial for its chemical properties and reactivity.



Property	Value	Source
IUPAC Name	2-chloro-N-phenylaniline	_
Synonyms	N-Phenyl-2-chloroaniline, 2- Chlorodiphenylamine, (2- Chloro-phenyl)-phenyl-amine	
CAS Number	1205-40-9	-
Molecular Formula	C12H10CIN	_
Molecular Weight	203.67 g/mol	_
InChl Key	CASDLXCHUTYPAO- UHFFFAOYSA-N	_
Canonical SMILES	C1=CC=C(C=C1)NC2=CC=C C=C2Cl	-

Prominent Synthetic Methodologies

The synthesis of **2-chloro-N-phenylaniline** primarily relies on modern cross-coupling reactions that efficiently form the critical carbon-nitrogen (C-N) bond. Classical methods have also been refined to improve yield and sustainability.

- a) Palladium-Catalyzed Buchwald-Hartwig Amination: This is a cornerstone of modern organic synthesis for C-N bond formation, offering high versatility and efficiency for coupling aryl halides with amines.
- Reactants: 1-bromo-2-chlorobenzene (or a similar aryl halide) and aniline.
- Catalyst System: A palladium source (e.g., Pd₂(dba)₃ tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., XPhos, SPhos, or
 other biaryl phosphine ligands).
- Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
- Solvent: An anhydrous, aprotic solvent like toluene or dioxane.



- Procedure: The aryl halide, aniline, base, and ligand are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The palladium catalyst is then added, and the mixture is heated (typically between 80-110 °C) until the reaction is complete, as monitored by techniques like TLC or GC-MS. The product is then isolated through standard workup procedures involving extraction and purification by column chromatography.
- b) Ullmann Condensation: A classical copper-catalyzed method for the formation of diarylamines.
- Reactants: 2-chloroaniline and iodobenzene (or bromobenzene).
- Catalyst: Copper powder or a copper(I) salt (e.g., CuI).
- Base: A base such as potassium carbonate (K2CO3) is often required.
- Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Procedure: The reactants, catalyst, and base are heated at high temperatures (often >150
 °C) for an extended period. The reaction progress is monitored, and upon completion, the
 product is isolated via extraction and purified.
- c) Two-Step Suzuki Coupling and Reduction: This route offers a controlled, multi-step approach to the target molecule.
- Step 1: Suzuki Coupling:
 - Reactants: o-chloronitrobenzene and phenylboronic acid.
 - Catalyst: A palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂).
 - Base and Solvent: A base like sodium carbonate in a biphasic system of toluene and water.
 - Procedure: The reactants are coupled under heating to form the intermediate, 2-chloro-2'nitrobiphenyl.



- Step 2: Nitro Group Reduction:
 - Reactant: 2-chloro-2'-nitrobiphenyl intermediate.
 - o Reducing Agent: Reagents such as iron powder in acidic conditions (e.g., with HCl or acetic acid) or catalytic hydrogenation (H2 gas with a Pd/C catalyst).
 - Procedure: The nitro intermediate is reduced to the primary amine, yielding the final 2chloro-N-phenylaniline product.

Starting Materials Aryl Halide Aryl Halide Aniline 2-Chloroaniline o-Chloronitrobenzene Phenylboronic Acid (e.g., 1-bromo-2-chlorobenzene) (e.g., lodobenzene) Synthetic Methods ıchwald-Hartwi Amination Fe/HCl or H₂/Pd-C Cu Catalyst, High Temp Pd Catalyst, Base Pd Catalyst, Base -chloro-2'-nitrobipheny

Synthetic Routes to 2-chloro-N-phenylaniline

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Caption: Synthetic pathways to 2-chloro-N-phenylaniline.

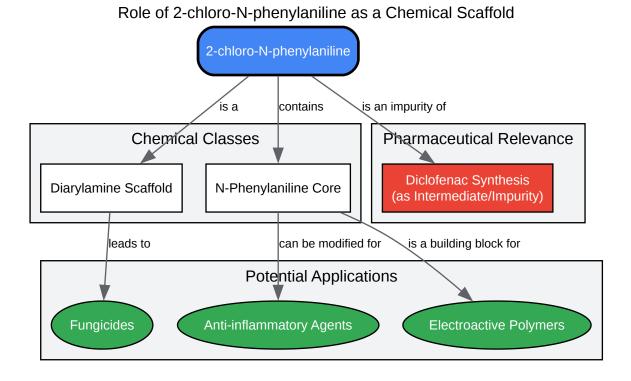


Applications in Drug Development and Materials Science

While direct research into the biological activities of **2-chloro-N-phenylaniline** is limited, its core structure is of significant interest to medicinal chemists and materials scientists.

- Scaffold for Bioactive Molecules: The N-phenylaniline framework is a key structural motif in many biologically active compounds. The diarylamine structure is a known scaffold for developing fungicides. Furthermore, modifying the N-phenylaniline backbone, for instance into N-phenyl-glycine derivatives, has been shown to produce compounds with significant anti-inflammatory activity. The introduction of a chlorine atom can modulate the electronic and hydrophobic properties of the parent molecule, potentially enhancing its interaction with biological targets. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring at least one chlorine atom.
- Intermediate in Pharmaceutical Synthesis: 2-chloro-N-phenylaniline is recognized as
 "Diclofenac Impurity 19". Diclofenac is a widely used nonsteroidal anti-inflammatory drug
 (NSAID). This identifies the compound as a key intermediate or a potential byproduct in the
 manufacturing process of important pharmaceuticals, making its synthesis and
 characterization critical for drug quality control.
- Building Block for Advanced Materials: The N-phenylaniline core is fundamental to a class of
 electroactive polymers. Copolymers involving aniline derivatives are explored for their
 applications in materials science, such as in the development of sensors, corrosion-resistant
 coatings, and electronic devices. The specific substitutions on the phenyl rings can fine-tune
 the polymer's electronic and physical properties.





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Caption: Role of **2-chloro-N-phenylaniline** as a chemical scaffold.

Reactivity and Characterization

The reactivity of **2-chloro-N-phenylaniline** is dictated by the interplay of the secondary amine and the two substituted aromatic rings. The amine nitrogen's lone pair is delocalized over both rings, making it a weak base. The chlorine atom deactivates its attached ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions.

Spectroscopic Characterization: The structure of **2-chloro-N-phenylaniline** and its derivatives is typically confirmed using a suite of spectroscopic techniques.



Technique	Expected Observations
¹H NMR	Distinct signals for the amine proton (N-H) and aromatic protons. The chemical shifts and coupling patterns reveal the substitution pattern on both phenyl rings.
¹³ C NMR	Resonances for all 12 carbon atoms. The carbons bonded to nitrogen and chlorine (ipsocarbons) are typically downfield due to the electronegativity of these atoms.
Mass Spec.	The molecular ion peak (M+) will show a characteristic isotopic pattern (M+2 peak) with an intensity approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
Characteristic absorption bands for N stretching (for the secondary amine), stretching, and aromatic C-H and C=0 stretching.	

This comprehensive overview provides researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize **2-chloro-N-phenylaniline** in their scientific endeavors.

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